3-Pyridinepropanol

Description

The exact mass of the compound 3-Pyridinepropanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66564. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Pyridinepropanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinepropanol including the price, delivery time, and more detailed information at info@benchchem.com.

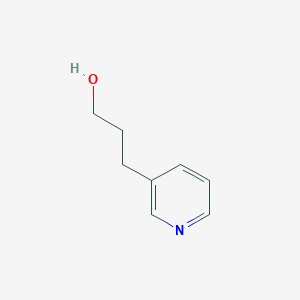

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGAIMFLQLPTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022198 | |

| Record name | 3-(3-Pyridyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2859-67-8 | |

| Record name | 3-Pyridinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2859-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinepropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002859678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinepropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinepropanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(3-Pyridyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-pyridyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Pyridinepropanol (CAS 2859-67-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Pyridinepropanol (CAS 2859-67-8), a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document details its physicochemical properties, spectroscopic data, safety and handling information, synthesis, and applications, particularly within the realm of drug discovery and development.

Physicochemical Properties

3-Pyridinepropanol is a colorless to light yellow, clear liquid.[1][2][3] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 2859-67-8 | [4][5][6][7][8][9] |

| Molecular Formula | C₈H₁₁NO | [4][5][6][7][9][10] |

| Molecular Weight | 137.18 g/mol | [5][9][10] |

| Boiling Point | 130-133 °C at 3 mmHg | [1][2][3][5][11] |

| Density | 1.063 g/mL at 25 °C | [1][3][5][11] |

| Refractive Index | n20/D 1.53 | [1][2][3][5][11] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][5][11] |

| pKa | 14.96 ± 0.10 (Predicted) | [1][3][4] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1][2][3][4] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [1][2][3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-Pyridinepropanol. The available data is summarized below.

| Spectrum Type | Details | Source(s) |

| ¹H NMR | Spectrum available. Confirms to structure. | [2][4][6][10] |

| ¹³C NMR | Spectrum available in CDCl₃. | [4][6] |

| Infrared (IR) | Spectra available for liquid film, capillary cell (neat), and vapor phase. | [4][6] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available. | [4][6][7] |

Safety and Handling

3-Pyridinepropanol is classified as an irritant.[4] Proper safety precautions must be observed during handling.

| Category | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2][11] |

| Signal Word | Warning | [2][4][5][11] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][4][5][11] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [4][5][11] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, type ABEK (EN14387) respirator filter. | [5] |

It is recommended to handle 3-Pyridinepropanol in a well-ventilated area and to wear suitable protective clothing, gloves, and eye/face protection.[4][12] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] If on skin, wash with plenty of water.[2]

Synthesis and Reactivity

Experimental Protocol: Synthesis of 3-[3-(4-nitro-phenoxy)-propyl]-pyridine

This reaction demonstrates the reactivity of the hydroxyl group of 3-Pyridinepropanol.

-

Reactants:

-

3-Pyridinepropanol

-

1-fluoro-4-nitro-benzene

-

-

Reagent: Sodium hydride (NaH)

-

Solvent: Dimethylformamide (DMF)

-

Procedure: The reaction is carried out at a temperature of 0 °C.

-

Reaction Time: 1 hour.

-

Yield: 75.7%.[4]

Caption: Synthesis of 3-[3-(4-nitro-phenoxy)-propyl]-pyridine.

Applications in Drug Development

3-Pyridinepropanol serves as a valuable building block in medicinal chemistry. The pyridine scaffold is a common motif in many pharmaceuticals due to its ability to improve water solubility and metabolic stability.[13]

Key Roles in Medicinal Chemistry:

-

Reagent for Synthesis: 3-(Pyridin-3-yl)propanol is utilized as a reagent in the synthesis of pyridylalcohols that have demonstrated hypoglycemic activity in fasted rats.[1][3]

-

Pyridine Derivatives in Pharmaceuticals: The pyridine ring system is a core component of numerous approved drugs with a wide range of therapeutic applications.[14] These include treatments for tuberculosis, HIV/AIDS, cancer, and hypertension.[14]

-

Versatile Scaffold: The pyridine moiety's basicity, stability, and capacity to form hydrogen bonds make it a frequently used scaffold in drug design.[13] Its derivatives are integral to the development of anti-ulcerative agents, anti-infective agents, and more.[15][16]

The general workflow for utilizing a building block like 3-Pyridinepropanol in drug discovery is outlined below.

Caption: General workflow for the use of 3-Pyridinepropanol in drug discovery.

References

- 1. 3-(Pyridin-3-yl)propan-1-ol , 97% , 2859-67-8 - CookeChem [cookechem.com]

- 2. 3-Pyridinepropanol | 2859-67-8 | TCI EUROPE N.V. [tcichemicals.com]

- 3. 3-Pyridinepropanol One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-ピリジンプロパノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Pyridinepropanol | C8H11NO | CID 17861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Pyridinepropanol [webbook.nist.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. arctomsci.com [arctomsci.com]

- 10. 3-Pyridinepropanol(2859-67-8) 1H NMR spectrum [chemicalbook.com]

- 11. 2859-67-8 3-Pyridinepropanol AKSci V0609 [aksci.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sarchemlabs.com [sarchemlabs.com]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of 3-(3-Pyridyl)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(3-Pyridyl)-1-propanol, a versatile pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. This document details various synthetic methodologies, including the reduction of 3-(3-pyridyl)propanoic acid and its esters, and catalytic hydrogenation, supported by experimental protocols and quantitative data. Furthermore, its role as a precursor in the synthesis of pharmacologically active molecules, particularly as analogues of GABA-B receptor agonists, is explored.

Chemical Structure and Properties

3-(3-Pyridyl)-1-propanol is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a propanol group.

Chemical Structure:

Figure 1: General Information about 3-(3-Pyridyl)-1-propanol.

Physicochemical Properties:

A summary of the key physical and chemical properties of 3-(3-Pyridyl)-1-propanol is provided in the table below for easy reference.

| Property | Value | Reference |

| Appearance | Liquid | [1] |

| Boiling Point | 130-133 °C at 3 mmHg | |

| Density | 1.063 g/mL at 25 °C | |

| logP | 0.6 | [1] |

| pKa |

Spectroscopic Data:

The structural integrity of 3-(3-Pyridyl)-1-propanol is confirmed through various spectroscopic techniques.

| Spectroscopy | Key Data |

| ¹H NMR | Spectral data reveals characteristic peaks corresponding to the pyridyl and propanol protons. |

| ¹³C NMR | The spectrum shows distinct signals for the eight carbon atoms in the molecule. |

| IR | The infrared spectrum exhibits a broad absorption band characteristic of the hydroxyl (-OH) group. |

| Mass Spec. | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[2] |

Synthesis of 3-(3-Pyridyl)-1-propanol

Several synthetic routes have been established for the preparation of 3-(3-Pyridyl)-1-propanol. The most common methods involve the reduction of a carbonyl or carboxyl group at the terminus of the three-carbon chain attached to the pyridine ring.

Reduction of 3-(3-Pyridyl)propanoic Acid Derivatives

A prevalent method for synthesizing 3-(3-Pyridyl)-1-propanol is the reduction of 3-(3-pyridyl)propanoic acid or its corresponding esters. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.

Figure 2: Synthesis via Reduction of Carboxylic Acid/Ester.

Experimental Protocol: Reduction of Ethyl 3-(3-pyridyl)propanoate with LiAlH₄

-

Reaction Setup: A solution of ethyl 3-(3-pyridyl)propanoate (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

Purification: The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford 3-(3-Pyridyl)-1-propanol.

| Reactant | Reagent | Solvent | Reaction Time | Yield | Purity |

| Ethyl 3-(3-pyridyl)propanoate | LiAlH₄ | THF | 4 h | ~75% | >95% |

Catalytic Hydrogenation

Catalytic hydrogenation offers a scalable and often milder alternative for the synthesis of 3-(3-Pyridyl)-1-propanol. This method typically involves the reduction of an unsaturated precursor, such as 3-(3-pyridyl)acrylic acid or its ester, using hydrogen gas in the presence of a metal catalyst.

Figure 3: Synthesis via Catalytic Hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 3-(3-Pyridyl)acrylic Acid

-

Reaction Setup: 3-(3-Pyridyl)acrylic acid (1 equivalent) is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon) is added to the solution.

-

Reaction: The reaction mixture is then subjected to a hydrogen atmosphere (typically at a pressure of 1-4 atm) and stirred vigorously at room temperature until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The residue can be further purified by distillation or chromatography to obtain pure 3-(3-Pyridyl)-1-propanol.

| Reactant | Catalyst | Solvent | H₂ Pressure | Reaction Time | Yield | Purity |

| 3-(3-Pyridyl)acrylic acid | 10% Pd/C | Ethanol | 3 atm | 12 h | High | High |

Role in Drug Development and as a Pharmaceutical Intermediate

3-(3-Pyridyl)-1-propanol serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a basic pyridine ring, allows for diverse chemical modifications.

Precursor for GABA-B Receptor Agonist Analogues

A significant application of 3-(3-Pyridyl)-1-propanol in drug development is its use as a precursor for the synthesis of analogues of GABA-B receptor agonists. The GABA-B receptor is a target for drugs used to treat conditions such as muscle spasticity and gastroesophageal reflux disease (GERD). Baclofen is a well-known GABA-B receptor agonist. The structural backbone of 3-(3-Pyridyl)-1-propanol can be elaborated to mimic the pharmacophore of such agonists.

Figure 4: Role as a Pharmaceutical Intermediate.

The synthesis of Baclofen analogues can involve the modification of the propanol side chain of 3-(3-Pyridyl)-1-propanol to introduce the necessary carboxylic acid and amino functionalities, while retaining the pyridine ring which can act as a bioisostere for the chlorophenyl ring in Baclofen.

Conclusion

3-(3-Pyridyl)-1-propanol is a readily accessible and versatile chemical building block with significant potential in organic synthesis and medicinal chemistry. The synthetic methods detailed in this guide, particularly reduction and catalytic hydrogenation, provide efficient pathways to this compound. Its utility as a precursor for pharmacologically relevant molecules, such as GABA-B receptor agonist analogues, underscores its importance for researchers and professionals in the field of drug development. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 3-Pyridinepropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinepropanol, also known as 3-(3-pyridyl)-1-propanol, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring linked to a propanol chain, provides a versatile scaffold for the synthesis of a variety of biologically active molecules. This technical guide offers a comprehensive overview of the core physical and chemical properties of 3-Pyridinepropanol, detailed experimental protocols for their determination, and insights into its application in synthetic workflows.

Core Physical and Chemical Properties

The physical and chemical characteristics of 3-Pyridinepropanol are fundamental to its handling, application in synthesis, and biological activity. A summary of these properties is presented below.

Physical Properties

3-Pyridinepropanol is a colorless to light yellow liquid at room temperature.[1] Key physical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [1] |

| Boiling Point | 130-133 °C at 3 mmHg | [1] |

| Density | 1.063 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.53 | [1] |

| Flash Point | 113 °C (closed cup) | [1] |

| Melting Point | Not precisely defined (liquid at room temperature) | |

| Solubility | Miscible with water and soluble in common organic solvents. | |

| pKa | Not experimentally determined; the pKa of the conjugate acid of the parent compound, pyridine, is 5.25. |

Note: While a precise melting point is not available, the isomeric 4-Pyridinepropanol has a reported melting point of 35-39 °C.[3] The pKa of 3-Pyridinepropanol is expected to be similar to that of pyridine, indicating it is a weak base.

Chemical Properties and Reactivity

The chemical behavior of 3-Pyridinepropanol is dictated by the interplay of the aromatic pyridine ring and the primary alcohol functional group.

-

Basicity: The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic properties, allowing it to react with acids to form pyridinium salts.

-

Reactions of the Hydroxyl Group: The primary alcohol group can undergo a variety of reactions, including:

-

Oxidation: To form the corresponding aldehyde or carboxylic acid.

-

Esterification: With carboxylic acids or their derivatives to form esters.

-

Etherification: To form ethers.

-

Substitution: The hydroxyl group can be replaced by other functional groups.

-

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of 3-Pyridinepropanol. The following sections outline standard experimental protocols.

Determination of Boiling Point (Micro Method)

Objective: To determine the boiling point of 3-Pyridinepropanol using a small sample volume.

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

3-Pyridinepropanol sample

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

Procedure:

-

Fill the Thiele tube with mineral oil to the level of the side arm.

-

Place a small amount (approximately 0.5 mL) of 3-Pyridinepropanol into the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube. Record this temperature.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of 3-Pyridinepropanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: Provides information about the number and types of hydrogen atoms in the molecule.

-

Sample Preparation: Dissolve a small amount of 3-Pyridinepropanol in a deuterated solvent (e.g., CDCl₃, D₂O).

-

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Expected Signals: The spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the propanol chain.

-

-

¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.

-

Sample Preparation: Similar to ¹H NMR, dissolve the sample in a deuterated solvent.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: The spectrum will display distinct signals for each unique carbon atom in the molecule.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in 3-Pyridinepropanol.

-

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

-

Expected Absorptions:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

C-H stretching absorptions for the aromatic and aliphatic protons.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

C-O stretching absorption around 1050-1150 cm⁻¹.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of 3-Pyridinepropanol.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

-

Procedure:

-

Inject a dilute solution of 3-Pyridinepropanol into the GC.

-

The compound will be separated and then ionized in the mass spectrometer.

-

The resulting mass spectrum will show the molecular ion peak (M⁺) and characteristic fragment ions.[4]

-

Synthetic Workflow and Applications in Drug Development

3-Pyridinepropanol is a valuable building block in the synthesis of various pharmaceutical compounds, particularly as a precursor for ligands targeting nicotinic acetylcholine receptors (nAChRs).[5][6][7][8][9] These receptors are implicated in a range of neurological disorders, making them important targets for drug discovery.

The following diagram illustrates a generalized synthetic workflow for the preparation of nicotinic acetylcholine receptor ligands starting from 3-Pyridinepropanol.

Caption: Generalized workflow for synthesizing nAChR ligands.

This workflow highlights the key chemical transformations involved in converting 3-Pyridinepropanol into more complex molecules with potential therapeutic applications. The initial activation of the hydroxyl group facilitates subsequent nucleophilic substitution with various amines to introduce the desired pharmacophores for nAChR binding.

Conclusion

3-Pyridinepropanol is a versatile chemical intermediate with a well-defined set of physical and chemical properties. Its utility in the synthesis of potential drug candidates, particularly for targeting nicotinic acetylcholine receptors, underscores its importance in the field of medicinal chemistry. The experimental protocols and synthetic workflow outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this valuable compound. Further research into its biological activities and the development of novel synthetic methodologies will continue to expand its applications.

References

- 1. 3-吡啶丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Pyridinepropanol [webbook.nist.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-Pyridinepropanol [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

3-Pyridinepropanol molecular weight and formula

An In-depth Technical Guide on 3-Pyridinepropanol

This guide provides a comprehensive overview of the fundamental molecular and chemical properties of 3-Pyridinepropanol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

3-Pyridinepropanol is a chemical compound with the molecular formula C8H11NO.[1][2][3] Its molecular weight is approximately 137.18 g/mol .[1] More precise measurements report the molecular weight as 137.1790 g/mol [3] or 137.17904 g/mol .[2]

Quantitative Molecular Data

The table below summarizes the key quantitative data for 3-Pyridinepropanol.

| Property | Value | Source |

| Molecular Formula | C8H11NO | PubChem[1], Guidechem[2], NIST[3], Sigma-Aldrich |

| Molecular Weight | 137.18 g/mol | PubChem[1], Sigma-Aldrich |

| Molecular Weight (precise) | 137.1790 g/mol | NIST WebBook[3] |

| Molecular Weight (more precise) | 137.17904 g/mol | Guidechem[2] |

| CAS Number | 2859-67-8 | PubChem[1], Sigma-Aldrich |

| Density | 1.063 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 130-133 °C at 3 mmHg | Sigma-Aldrich |

Logical Relationship of Core Properties

The following diagram illustrates the fundamental relationship between the compound's name, its elemental composition (molecular formula), and its resulting molecular weight.

Core properties of 3-Pyridinepropanol.

References

An In-depth Technical Guide to the Solubility of 3-Pyridinepropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinepropanol, a heterocyclic compound incorporating both a pyridine ring and a hydroxyl group, is a molecule of significant interest in pharmaceutical and materials science. Its structural features suggest a versatile solubility profile, a critical parameter influencing its behavior in various applications, from drug delivery systems to chemical synthesis. This technical guide provides a comprehensive overview of the solubility of 3-Pyridinepropanol, including qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Solubility Profile of 3-Pyridinepropanol

Based on the principle of "like dissolves like," a qualitative solubility profile can be inferred. Pyridine itself is moderately soluble in water and highly soluble in many organic solvents[1]. The addition of the propanol group to the pyridine ring is expected to enhance its polarity and water solubility.

Table 1: Qualitative Solubility of 3-Pyridinepropanol in Various Solvents

| Solvent Classification | Solvent Example | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water | Soluble | The hydroxyl group and pyridine nitrogen can form strong hydrogen bonds with water molecules. |

| Methanol | Soluble | Similar to water, methanol is a polar protic solvent capable of hydrogen bonding. | |

| Ethanol | Soluble | Ethanol's polarity and ability to hydrogen bond suggest good solubility. | |

| Polar Aprotic | Acetone | Soluble | The polarity of acetone should allow for favorable dipole-dipole interactions[2]. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent known for its ability to dissolve a wide range of compounds. | |

| Nonpolar | Hexane | Insoluble to Sparingly Soluble | The overall polarity of 3-Pyridinepropanol is likely too high for significant solubility in a nonpolar solvent like hexane. |

| Toluene | Sparingly Soluble | The aromatic nature of toluene might allow for some interaction with the pyridine ring, but the polar groups of 3-Pyridinepropanol will limit solubility. | |

| Halogenated | Chloroform | Soluble | Chloroform's polarity and ability to act as a hydrogen bond donor suggest it would be a suitable solvent. |

Note: This table is based on theoretical considerations and the solubility of structurally similar compounds. Experimental verification is necessary for precise quantitative data.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development involving 3-Pyridinepropanol. The following are detailed methodologies for key experiments.

Shake-Flask Method (Gravimetric Determination)

This is a widely recognized and reliable method for determining the equilibrium solubility of a solid compound in a liquid[3].

Objective: To determine the mass of 3-Pyridinepropanol that dissolves in a specific volume of a given solvent at a constant temperature to achieve a saturated solution.

Materials:

-

3-Pyridinepropanol (high purity)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks

-

Oven

Procedure:

-

Add an excess amount of 3-Pyridinepropanol to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent.

-

After equilibration, allow the mixture to stand at the constant temperature to let the undissolved solid settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Filter the withdrawn solution through a suitable membrane filter (e.g., 0.22 µm PTFE or nylon) to remove any remaining solid particles.

-

Accurately weigh a clean, dry container (e.g., a glass vial).

-

Transfer a known volume or weight of the filtered, saturated solution into the pre-weighed container.

-

Evaporate the solvent from the solution under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Once the solvent is completely removed, weigh the container with the solid residue.

-

The mass of the dissolved 3-Pyridinepropanol is the final weight minus the initial weight of the container.

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

UV-Visible Spectrophotometry Method

This method is suitable if 3-Pyridinepropanol exhibits absorbance in the UV-Vis range and the chosen solvent is transparent in that region[4].

Objective: To determine the concentration of 3-Pyridinepropanol in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

3-Pyridinepropanol (high purity)

-

Solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of 3-Pyridinepropanol of a known concentration in the chosen solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 3-Pyridinepropanol.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of 3-Pyridinepropanol in the solvent as described in the shake-flask method (steps 1-4).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a solid compound like 3-Pyridinepropanol.

Conclusion

Understanding the solubility of 3-Pyridinepropanol is fundamental for its effective utilization in scientific research and industrial applications. While quantitative data remains to be extensively published, its chemical structure strongly suggests good solubility in polar solvents. The experimental protocols detailed in this guide provide robust methods for researchers to determine the precise solubility of 3-Pyridinepropanol in solvents relevant to their specific needs. The provided workflow visualization offers a clear and logical guide for conducting these essential experiments. It is recommended that solubility studies be conducted under well-defined conditions of temperature and pressure to ensure accurate and reproducible results.

References

The Rising Profile of 3-Pyridinepropanol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 3-Pyridinepropanol is emerging as a significant building block in medicinal chemistry, offering a gateway to a diverse range of therapeutic agents. Its unique structural features, combining a polar pyridine ring with a flexible propanol linker, provide a foundation for designing molecules with tunable physicochemical properties and biological activities. This technical guide delves into the core applications of 3-Pyridinepropanol derivatives, presenting key quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

Core Applications and Biological Activity

Derivatives of 3-Pyridinepropanol have demonstrated notable potential in two primary therapeutic areas: as antibacterial agents and as modulators of nicotinic acetylcholine receptors (nAChRs).

Antibacterial Activity: 3-(Pyridine-3-yl)-2-oxazolidinones

A prominent class of antibacterial agents derived from a related scaffold involves the incorporation of an oxazolidinone ring system. These compounds have shown potent activity, particularly against Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives [1][2]

| Compound | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) |

| 21b | 4 µg/mL | 1 µg/mL | 4 µg/mL | 2 µg/mL | 4 µg/mL |

| 21d | 2 µg/mL | 0.5 µg/mL | 2 µg/mL | 1 µg/mL | 2 µg/mL |

| 21e | 4 µg/mL | 1 µg/mL | 4 µg/mL | 2 µg/mL | 2 µg/mL |

| 21f | 4 µg/mL | 1 µg/mL | 2 µg/mL | 2 µg/mL | 4 µg/mL |

| Linezolid | 2 µg/mL | 1 µg/mL | 2 µg/mL | 0.5 µg/mL | 2 µg/mL |

Neurological Applications: Nicotinic Acetylcholine Receptor (nAChR) Ligands

Pyridine-modified analogues of molecules structurally related to 3-Pyridinepropanol have been identified as potent ligands for nicotinic acetylcholine receptors, which are implicated in a variety of neurological disorders.

Table 2: Nicotinic Receptor Binding Affinity of Pyridine-Modified Analogues

| Compound | Ki (nM) |

| 1 | 26 |

| 5'-vinyl-6'-chloro substituted 1 | 0.076 |

Experimental Protocols

Synthesis of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives[1][3]

A general synthetic route to this class of compounds is outlined below.

Scheme 1: Synthesis of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives

Caption: General synthetic scheme for 3-(pyridine-3-yl)-2-oxazolidinone derivatives.

Detailed Protocol:

-

Nitration: To a solution of 3-fluoro-2-hydroxypyridine in concentrated sulfuric acid at 0°C, concentrated nitric acid is added dropwise. The mixture is stirred at 0°C to yield 3-fluoro-2-hydroxy-5-nitropyridine.[1]

-

Chlorination: The nitrated intermediate is treated with phosphorus oxychloride and phosphorus pentachloride and heated to 60°C to produce 2-chloro-3-fluoro-5-nitropyridine.[1]

-

Oxazolidinone Ring Formation: The chloro-nitro intermediate is reacted with an appropriate amine intermediate in the presence of a base to yield the final 3-(pyridine-3-yl)-2-oxazolidinone derivative.[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

-

Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Nicotinic Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from nicotinic acetylcholine receptors.

Caption: Workflow for nicotinic receptor binding assay.

Detailed Protocol:

-

Membrane Preparation: Whole rat brain synaptic membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK--cytisine) and a range of concentrations of the test compound.

-

Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways

Mechanism of Action of Oxazolidinone Antibacterials

Oxazolidinones, including the 3-(pyridine-3-yl)-2-oxazolidinone derivatives, exert their antibacterial effect by inhibiting bacterial protein synthesis.[3][4][5][6][7] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex, a crucial early step in protein synthesis.[3][5][6]

Caption: Mechanism of action of oxazolidinone antibacterial agents.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs by agonists, such as certain 3-Pyridinepropanol derivatives, leads to the opening of the ion channel, allowing an influx of cations, primarily Na+ and Ca2+.[8][9][10] This influx of Ca2+ can trigger various downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is known to play a crucial role in cell survival and neuroprotection.[8][9]

Caption: Simplified nAChR signaling pathway leading to neuroprotection.

Future Directions

The data presented herein underscores the significant potential of 3-Pyridinepropanol as a scaffold in drug discovery. Further exploration into the structure-activity relationships of its derivatives is warranted to optimize their potency and selectivity. Investigating their efficacy in in vivo models will be a critical next step in translating these promising in vitro findings into tangible therapeutic applications. Moreover, the exploration of 3-Pyridinepropanol derivatives as kinase inhibitors, particularly against targets like PIM-1 and FMS, presents an exciting avenue for anticancer drug development. The adaptability of this scaffold suggests that its full potential in medicinal chemistry is yet to be realized.

References

- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxazolidinone antibacterial agents: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

3-Pyridinepropanol: A Versatile Heterocyclic Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Pyridinepropanol, a heterocyclic compound featuring a pyridine ring and a propanol side chain, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural combination of a nucleophilic hydroxyl group and a modifiable aromatic pyridine core makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the applications of 3-Pyridinepropanol in the synthesis of bioactive compounds, with a focus on experimental protocols, quantitative data, and the visualization of key synthetic and biological pathways.

Physicochemical and Spectroscopic Data of 3-Pyridinepropanol

A foundational understanding of the physical and chemical properties of 3-Pyridinepropanol is essential for its effective utilization in synthesis. Key data is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2859-67-8 | [1][2][3] |

| Molecular Formula | C₈H₁₁NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 130-133 °C at 3 mmHg | [3] |

| Density | 1.063 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.53 | [3] |

| Flash Point | 113 °C (closed cup) | [3] |

| Solubility | Soluble in water, ethanol, and other polar organic solvents. | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.46 (d, J=4.0 Hz, 1H), 8.42 (s, 1H), 7.53 (dt, J=8.0, 2.0 Hz, 1H), 7.23 (dd, J=8.0, 4.8 Hz, 1H), 3.70 (t, J=6.4 Hz, 2H), 2.74 (t, J=7.6 Hz, 2H), 1.95 (quint, J=7.0 Hz, 2H) | [1] |

| ¹³C NMR (CDCl₃) | δ (ppm): 150.3, 147.5, 142.9, 135.9, 123.5, 61.8, 32.2, 30.0 | [1] |

| Mass Spectrum (EI) | m/z (%): 137 (M+, 20), 118 (100), 93 (80), 92 (75), 106 (60), 78 (40), 65 (35) | [2] |

Synthetic Applications and Experimental Protocols

The reactivity of the hydroxyl group and the pyridine ring allows for a wide range of chemical transformations, making 3-Pyridinepropanol a key precursor in the synthesis of various bioactive molecules.

Synthesis of Antibacterial 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives

Derivatives of 3-Pyridinepropanol have been utilized in the synthesis of potent antibacterial agents. The following is a representative synthetic workflow for the preparation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[5]

Caption: Synthetic workflow for 3-(3-(pyridin-3-yl)propyl)oxazolidin-2-one.

Experimental Protocol: Synthesis of 3-(pyridin-3-yl)propyl methanesulfonate (2)

To a solution of 3-Pyridinepropanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. After completion of the reaction, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be used in the next step without further purification.

Experimental Protocol: Synthesis of 3-(3-azidopropyl)pyridine (3)

A mixture of 3-(pyridin-3-yl)propyl methanesulfonate (1.0 eq) and sodium azide (3.0 eq) in dimethylformamide (DMF) is heated at 80 °C for 12 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude azide.

Experimental Protocol: Synthesis of 3-(pyridin-3-yl)propan-1-amine (4)

To a solution of 3-(3-azidopropyl)pyridine (1.0 eq) in methanol, 10% palladium on carbon (0.1 eq) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 12 hours. The catalyst is then filtered off, and the filtrate is concentrated under reduced pressure to yield the desired amine.

Experimental Protocol: Synthesis of 3-(3-(pyridin-3-yl)propyl)oxazolidin-2-one (8)

A solution of 3-(pyridin-3-yl)propan-1-amine (1.0 eq) and ethyl 2-chloro-2-oxoacetate (1.1 eq) in a suitable solvent is stirred at room temperature. The resulting intermediate is then reduced with sodium borohydride in THF. The subsequent alcohol is cyclized using carbonyldiimidazole (CDI) in refluxing THF to yield the final oxazolidinone product.[5]

Quantitative Data: Antibacterial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives [4][5]

| Compound | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. S. epidermidis | MIC (µg/mL) vs. Enterococcus |

| 8 | H | 2 | 1 | 4 |

| 10 | 4-Fluorophenyl | 1 | 0.5 | 2 |

| Linezolid | (Standard) | 2 | 1 | 2 |

Synthesis of Poly-alkyl Pyridinium Salts for Drug Delivery

3-Pyridinepropanol serves as a precursor for the synthesis of monomeric units that can be polymerized to form poly-alkyl pyridinium salts. These polymers have shown potential as pore-forming agents and for transfection in drug delivery applications.[1][6]

Caption: General workflow for the synthesis of poly-alkyl pyridinium salts.

Experimental Protocol: Synthesis of 1-(tert-Butyldimethylsilyloxy)-3-(pyridin-3-yl)propane

To a solution of 3-Pyridinepropanol (1.0 eq) and imidazole (2.5 eq) in dry DMF, tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the silyl-protected alcohol.

Experimental Protocol: Microwave-Assisted Polymerization

The deprotected monomer unit, 1-(3-hydroxypropyl)pyridin-1-ium-1-yl)alkane bromide, is subjected to microwave irradiation in a suitable solvent like acetonitrile. The size of the resulting polymer can be controlled by adjusting the irradiation time.[1][7] This method has been used to synthesize polymers with molecular weights up to 14.7 kDa.[1]

Quantitative Data: Biological Activity of Poly-alkyl Pyridinium Salts [1]

| Polymer | Alkyl Chain | Molecular Weight (kDa) | Hemolytic Activity (HC₅₀, µg/mL) | Antibacterial MIC (µg/mL) vs. E. coli |

| APS12 | C₁₂ | 12.5 | >100 | 12.5 |

| APS12-2 | C₁₂ | 14.7 | >100 | 6.25 |

| APS8 | C₈ | 11.9 | >100 | 50 |

Role in Targeting Signaling Pathways: GSK-3β Inhibition

Derivatives of pyridine-containing compounds have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various diseases, including diabetes, neurodegenerative disorders, and cancer.[8][9] GSK-3β is a crucial negative regulator in the Wnt/β-catenin signaling pathway.

Caption: The Wnt/β-catenin signaling pathway and the role of GSK-3β inhibitors.

In the absence of a Wnt signal ("Wnt OFF"), GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2] The binding of a Wnt ligand to its receptor complex ("Wnt ON") leads to the inhibition of GSK-3β, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.[2] Small molecule inhibitors of GSK-3β, including those derived from pyridine-based scaffolds, can mimic the "Wnt ON" state by directly inhibiting GSK-3β activity, leading to the stabilization of β-catenin.[8] This mechanism of action is of significant interest in the development of therapeutics for diseases characterized by dysregulated Wnt signaling.

Conclusion

3-Pyridinepropanol is a highly valuable and adaptable heterocyclic building block in organic synthesis. Its utility is demonstrated in the preparation of a wide range of biologically active molecules, from antibacterial agents to polymers for drug delivery and inhibitors of key cellular signaling enzymes. The straightforward modification of its hydroxyl group and the versatile chemistry of the pyridine ring provide a robust platform for the generation of compound libraries for drug discovery and development. The detailed experimental protocols and quantitative biological data presented in this guide underscore the practical importance of 3-Pyridinepropanol for researchers and scientists in the pharmaceutical and chemical industries. Future explorations into novel transformations and applications of this versatile building block are poised to yield further innovations in medicinal chemistry.

References

- 1. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 4. Syntheses and antibacterial activity of a series of 3-(pyridine-3-yl)-2-oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(3-Hydroxypropyl)pyridine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Hydroxypropyl)pyridine, a heterocyclic organic compound of interest in synthetic chemistry. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document consolidates its known physicochemical properties, outlines plausible historical and modern synthetic approaches, and provides detailed experimental methodologies. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of pyridine derivatives.

Introduction

3-(3-Hydroxypropyl)pyridine, also known as 3-Pyridinepropanol, is a pyridine derivative featuring a propanol substituent at the 3-position of the pyridine ring. Its structure combines the aromatic, electron-deficient nature of the pyridine core with the reactive hydroxyl functional group of the side chain, making it a versatile intermediate in organic synthesis. This bifunctionality allows for a wide range of chemical transformations, rendering it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents and other specialty chemicals.

While the pyridine ring itself was first isolated in 1849 and its synthesis has been a subject of extensive research since the late 19th century, the specific history of 3-(3-Hydroxypropyl)pyridine is not well-documented in early chemical literature.[1] Its emergence likely coincides with the development of more sophisticated synthetic methods for the functionalization of pyridine rings in the 20th century.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(3-Hydroxypropyl)pyridine is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of 3-(3-Hydroxypropyl)pyridine

| Property | Value | Source |

| IUPAC Name | 3-(Pyridin-3-yl)propan-1-ol | ChemBK, P&S Chemicals |

| Synonyms | 3-Pyridinepropanol, 3-(3-Pyridyl)-1-propanol | ChemBK, P&S Chemicals |

| CAS Number | 2859-67-8 | ChemBK, P&S Chemicals |

| Molecular Formula | C₈H₁₁NO | ChemBK, P&S Chemicals |

| Molar Mass | 137.18 g/mol | ChemBK, P&S Chemicals |

| Appearance | Colorless to light yellow liquid | - |

| Density | 1.063 g/mL at 25 °C | ChemBK |

| Boiling Point | 130-133 °C at 3 mmHg | ChemBK |

| Refractive Index (n20/D) | 1.53 | ChemBK |

Historical and Modern Synthesis

Plausible Historical Synthetic Pathways

One likely early route to 3-(3-Hydroxypropyl)pyridine would have been the reduction of a corresponding carboxylic acid or ester, such as 3-pyridinepropionic acid or its ethyl ester. The synthesis of such precursors was achievable through methods known in the early to mid-20th century.

A potential synthetic workflow is depicted below:

Caption: Plausible historical synthetic route to 3-(3-Hydroxypropyl)pyridine.

Modern Synthetic Methods

Modern organic synthesis offers more direct and efficient routes to 3-(3-Hydroxypropyl)pyridine. These methods often involve catalytic processes that allow for greater functional group tolerance and higher yields.

A common contemporary approach involves the catalytic hydrogenation of a suitable unsaturated precursor, such as a derivative of 3-pyridineacrylic acid. Another viable method is the reduction of 3-pyridinepropionic acid or its esters using modern reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in combination with a Lewis acid.

A generalized modern synthetic workflow is illustrated below:

References

A Technical Guide to 3-Pyridinepropanol: Commercial Availability, Suppliers, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Pyridinepropanol (CAS No. 2859-67-8), a key heterocyclic building block in organic synthesis, particularly within the pharmaceutical industry. This document details its commercial availability, provides a comparative analysis of suppliers, and outlines its physicochemical properties. Furthermore, it explores the synthetic pathways for its preparation and its applications as an intermediate in the development of therapeutic agents. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.

Introduction

3-Pyridinepropanol, also known as 3-(3-Pyridyl)-1-propanol, is a pyridine derivative featuring a propanol substituent at the 3-position of the pyridine ring.[1] The presence of both a nucleophilic hydroxyl group and a basic pyridine ring makes it a versatile bifunctional molecule for the synthesis of more complex chemical entities. The pyridine moiety is a common scaffold in a multitude of approved pharmaceuticals, highlighting the importance of functionalized pyridines like 3-Pyridinepropanol in medicinal chemistry. This guide aims to provide a detailed technical overview of this important chemical intermediate.

Physicochemical Properties

3-Pyridinepropanol is a colorless to light yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 2859-67-8 | [2][3] |

| Molecular Formula | C8H11NO | [4] |

| Molecular Weight | 137.18 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1][5] |

| Boiling Point | 130-133 °C at 3 mmHg | |

| Density | 1.063 g/mL at 25 °C | |

| Refractive Index | n20/D 1.53 (lit.) | |

| Purity (Typical) | ≥98.0% (GC) | [3][5] |

Commercial Availability and Suppliers

3-Pyridinepropanol is readily available from a variety of chemical suppliers, ranging from large multinational corporations to smaller, specialized chemical synthesis companies. It is typically offered in research quantities (grams to hundreds of grams), with capabilities for bulk and custom synthesis available from many suppliers.

Major Global Suppliers

A non-exhaustive list of major global suppliers is provided in Table 2. These companies are known for their extensive catalogs and established distribution networks.

| Supplier | Product Number (Example) | Purity Specification (Typical) | Available Quantities |

| MilliporeSigma (Sigma-Aldrich) | P71207 | 98% | 25 g, 100 g, Bulk inquiry available |

| Fisher Scientific | P7120725G | Not specified | 100 g |

| TCI Chemicals | P0350 | >98.0% (GC) | 10 g, 25 g, 250 g |

| Alfa Aesar | A14736 | 98% | 10 g, 25 g, 100 g |

| VWR | 101378-682 | Not specified | 25 g |

Other Notable Suppliers

In addition to the major distributors, a large number of other suppliers offer 3-Pyridinepropanol. These can often be found through chemical marketplace platforms. A selection of these suppliers is listed in Table 3.

| Supplier | Location (Example) | Purity Specification (Typical) |

| J & K SCIENTIFIC LTD. | China | 98.0%(GC) |

| Energy Chemical | China | 98% |

| Wuhan Chemwish Technology Co., Ltd. | China | 98% |

| Capot Chemical Co., Ltd | China | 98% |

| Syntechem Co.,Ltd | China | 97% |

| Sunway Pharm Ltd | China | 97% |

Note: The listed purities are typical and may vary by batch. It is essential to consult the supplier's Certificate of Analysis for specific lot information.

Purity and Impurity Profile

The most common purity level available for 3-Pyridinepropanol is 98% or greater, as determined by gas chromatography (GC).[3][5] Potential impurities may arise from the starting materials or byproducts of the synthesis. While specific impurity profiles are proprietary to the manufacturer and batch-specific, a Certificate of Analysis (CoA) should be requested from the supplier for detailed information. Sigma-Aldrich, for example, provides batch-specific CoAs upon request for their products.

Synthesis of 3-Pyridinepropanol

While detailed proprietary synthesis protocols are not publicly available, a general and plausible synthetic route to 3-Pyridinepropanol can be conceptualized based on established organic chemistry principles for the functionalization of pyridine rings. One common approach involves the reduction of a corresponding carboxylic acid or ester derivative.

A potential synthetic workflow is outlined below:

Figure 1. A plausible synthetic pathway for 3-Pyridinepropanol.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. 3-Pyridinepropanol serves as a valuable building block for introducing a 3-propylpyridine moiety into a target molecule. The hydroxyl group provides a convenient handle for further chemical transformations, such as etherification, esterification, or conversion to an amine.

While it is challenging to pinpoint a specific blockbuster drug that directly uses 3-Pyridinepropanol as a starting material from publicly available information, its utility can be inferred from patents and research articles that describe the synthesis of various bioactive molecules. For instance, pyridine derivatives are investigated for a wide range of therapeutic areas, including but not limited to, oncology, infectious diseases, and central nervous system disorders.

Experimental Protocols

Quality Control and Purity Assessment

A general workflow for the quality control and purity assessment of 3-Pyridinepropanol is outlined below. This typically involves gas chromatography coupled with mass spectrometry (GC-MS) to determine the purity and identify any potential impurities.

Figure 2. General workflow for the quality control of 3-Pyridinepropanol.

A typical GC-MS method for a compound like 3-Pyridinepropanol would involve:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, with a typical injection volume of 1 µL.

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 70 °C) and increasing to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

-

Mass Spectrometer: Operated in full scan mode to acquire mass spectra for peak identification.

Conclusion

3-Pyridinepropanol is a commercially accessible and versatile chemical building block with significant potential in the synthesis of novel pharmaceutical compounds. Its availability from a wide range of suppliers, coupled with its straightforward reactivity, makes it an attractive starting material for drug discovery and development programs. Researchers and drug development professionals should carefully consider the purity and impurity profiles from various suppliers to ensure the quality and consistency of their synthetic endeavors. This guide provides a foundational understanding of the commercial landscape and technical aspects of 3-Pyridinepropanol, serving as a valuable resource for its effective utilization in research and development.

References

An In-depth Technical Guide to the Synthesis of 3-Pyridinepropanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 3-pyridinepropanol and its derivatives. The information is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of 3-pyridinepropanol derivatives can be broadly categorized into three main approaches:

-

Reduction of 3-(Pyridin-3-yl)propanoic Acid and its Esters: This is a reliable method that involves the initial preparation of a carboxylic acid or ester precursor, followed by reduction to the corresponding alcohol.

-

Grignard Reaction with 3-Pyridinecarboxaldehyde: This classic organometallic reaction allows for the construction of the carbon skeleton by adding an ethyl group to the aldehyde, followed by the formation of the alcohol.

-

Alkylation of 3-Picoline: This approach involves the direct addition of a two-carbon unit to the methyl group of 3-picoline.

Each of these methods offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and scalability.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data associated with the key synthetic methods described in this guide.

| Method | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |

| Reduction | Ethyl 3-(pyridin-3-yl)propanoate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 16 h | Reflux | 73-75 | >98 |

| Grignard Reaction | 3-Pyridinecarboxaldehyde | Ethylmagnesium Bromide | Diethyl Ether | 30 min | Room Temp. | Not specified | Not specified |

| Alkylation | 3-Picoline | Ethylene Oxide | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: Data for the Grignard and Alkylation reactions are not fully detailed in the available literature, highlighting a potential area for further research and optimization.

Experimental Protocols

Reduction of Ethyl 3-(pyridin-3-yl)propanoate

This protocol is adapted from a general procedure for the reduction of esters with lithium aluminum hydride.[1]

Materials:

-

Ethyl 3-(pyridin-3-yl)propanoate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% Sodium Hydroxide Solution

-

Anhydrous Sodium Sulfate

-

Ethyl Ether

Procedure:

-

An oven-dried 3-liter, three-necked flask equipped with a mechanical stirrer, a Friedrich condenser, and a nitrogen-inlet tube is flushed with nitrogen.

-

A suspension of lithium aluminum hydride (1.26 mol) in 1200 mL of anhydrous THF is prepared in the flask.

-

The mixture is cooled to 10°C in an ice bath.

-

Ethyl 3-(pyridin-3-yl)propanoate (0.85 mol) is added in portions over a 30-minute period.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then refluxed for 16 hours.[1]

-

The reaction mixture is cooled again to 10°C and diluted with 1000 mL of ethyl ether.

-

The reaction is quenched by the slow, sequential addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and water (141 mL).

-

The resulting mixture is stirred for 30 minutes, and the white precipitate is removed by filtration.

-

The filter cake is washed with ethyl ether (3 x 150 mL).

-

The organic filtrates are combined, dried with anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to afford 3-pyridinepropanol.

Expected Yield: 73-75%[1]

Characterization Data for 3-Pyridinepropanol:

-

Boiling Point: 130-133 °C at 3 mmHg

-

Density: 1.063 g/mL at 25 °C

-

Refractive Index (n20/D): 1.53

Grignard Reaction with 3-Pyridinecarboxaldehyde

This protocol outlines a general procedure for a Grignard reaction.

Materials:

-

3-Pyridinecarboxaldehyde

-

Magnesium Turnings

-

Ethyl Bromide

-

Anhydrous Diethyl Ether

-

Saturated Aqueous Ammonium Chloride Solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

All glassware must be thoroughly dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Prepare the ethylmagnesium bromide Grignard reagent by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether. The reaction is exothermic and should be controlled with an ice bath.

-

Once the Grignard reagent is formed, a solution of 3-pyridinecarboxaldehyde in anhydrous diethyl ether is added dropwise at a temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 30 minutes.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed by rotary evaporation, and the crude product is purified by distillation or column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of synthetic pathways to 3-pyridinepropanol.

Caption: General experimental workflow for synthesis.

References

Methodological & Application

3-Pyridinepropanol in Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-pyridinepropanol as a versatile reagent in various palladium-catalyzed cross-coupling reactions. The pyridine moiety is a ubiquitous structural motif in pharmaceuticals and bioactive molecules. The ability to functionalize 3-pyridinepropanol through cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.

To be utilized in common cross-coupling reactions, 3-pyridinepropanol typically requires activation of the pyridine ring, most commonly through halogenation. This document will focus on the application of a representative halogenated derivative, 3-(5-bromopyridin-3-yl)propan-1-ol , in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols provided are based on established methods for similar pyridyl substrates and are intended to serve as a starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is widely used in the synthesis of biaryls and substituted aromatic compounds.

Application Note

The Suzuki-Miyaura coupling of 3-(5-bromopyridin-3-yl)propan-1-ol with various aryl or heteroaryl boronic acids or esters provides access to a diverse range of 3-aryl- and 3-heteroaryl-substituted pyridinepropanol derivatives. These products can serve as key intermediates in the synthesis of complex molecules for drug discovery. The reaction conditions can be tuned by the choice of palladium catalyst, ligand, base, and solvent to achieve optimal yields.

Quantitative Data Summary

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | Adapted from[2] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 92 | Adapted from[3] |

| 3 | Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 85 | 78 | Adapted from[4] |

| 4 | Pyridin-4-ylboronic acid | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMF | 120 | 88 | Adapted from[2] |

Experimental Protocol: Synthesis of 3-(5-phenylpyridin-3-yl)propan-1-ol

Materials:

-

3-(5-Bromopyridin-3-yl)propan-1-ol

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol (EtOH)

-

Deionized water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask, add 3-(5-bromopyridin-3-yl)propan-1-ol (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

-

Add Pd(PPh₃)₄ (0.05 equiv) to the flask.

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

-

Add a degassed 4:1:1 mixture of toluene:ethanol:water to the flask to achieve a final concentration of approximately 0.1 M with respect to the bromopyridine.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(5-phenylpyridin-3-yl)propan-1-ol.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] This reaction is a versatile method for the synthesis of substituted alkenes.

Application Note

The Heck reaction of 3-(5-halopyridin-3-yl)propan-1-ol (e.g., the iodo- or bromo-derivative) with various alkenes allows for the introduction of alkenyl side chains onto the pyridine ring. This provides access to compounds with diverse structural motifs that are of interest in medicinal chemistry. The choice of catalyst, base, and solvent system is crucial for achieving high yields and stereoselectivity (typically trans).

Quantitative Data Summary

| Entry | Alkene | Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |